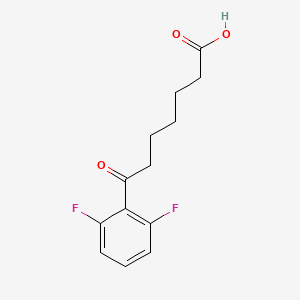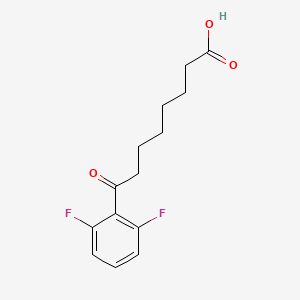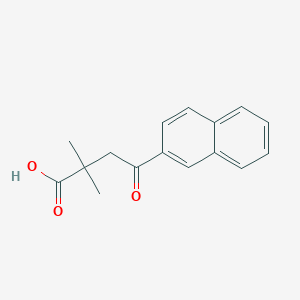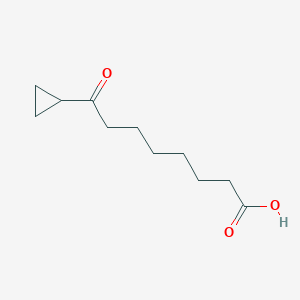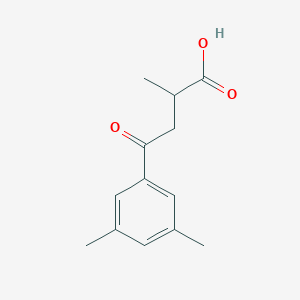
1-(2-Carbamoylethyl)-6-indolecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Carbamoylethyl)-6-indolecarboxylic acid (CEICA) is an important organic acid with a wide range of applications in the field of scientific research. It is a derivative of indole, which is a heterocyclic aromatic compound found in many natural products, and is a key intermediate in the synthesis of many organic compounds. CEICA has been used in a variety of research applications, including drug design, enzyme inhibition, and protein crystallization.
Applications De Recherche Scientifique
Synthesis and Characterization
- 1-(2-Carbamoylethyl)-6-indolecarboxylic acid derivatives are synthesized for therapeutic applications, such as antibacterial and antifungal activities. These compounds show significant antibacterial effects against Staphylococcus aureus, Staphylococcus pyogenus, Escherichia coli, Pseudomonas aeruginosa, and moderate antifungal activities against Candida albicans and Aspergillus niger (Raju et al., 2015).
Spectroscopic Exploration
- Carboxylic acid derivatives of 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole, including 1-(2-Carbamoylethyl)-6-indolecarboxylic acid, exhibit consistent fluorescence maxima shifts to longer wavelengths in more polar and hydrogen bonding mediums. These shifts are important for understanding the interaction of molecules with solvents (Mitra et al., 2013).
Synthesis Routes
- Indolecarboxylic acids, including 1-(2-Carbamoylethyl)-6-indolecarboxylic acid, are synthesized starting from indoles having halogen groups on the indole ring. The synthesis of these acids demonstrates their potential physiological activities and varied applications (Kasahara et al., 2007).
Applications in Organic Chemistry
- 1-(2-Carbamoylethyl)-6-indolecarboxylic acid derivatives are used in the synthesis of various heteroarenes possessing di-, tri-, and tetracyclic cores. Some of these products have exhibited intense fluorescence in the solid state, indicating their potential use in materials science (Yamashita et al., 2009).
Proton Transfer Reactions
- The protonation of 2-, 3- and 5-carboxylic acids of indole, including 1-(2-Carbamoylethyl)-6-indolecarboxylic acid, in acidic solutions is explored to understand their prototropic equilibria in various states. These studies are critical for understanding the chemical behavior of these compounds under different pH conditions (Krishnamurthy et al., 1986).
Oxidation Chemistry
- The oxidation chemistry of indole-2-carboxylic acid, a related compound, has been studied in neutral aqueous solutions, which could provide insights into the oxidation behavior of 1-(2-Carbamoylethyl)-6-indolecarboxylic acid. The study includes voltammetric studies and spectral analysis to understand the formation of various products (Goyal & Sangal, 2005).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For example, some indole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
For instance, some indole derivatives have been found to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways in which these enzymes play a role .
Pharmacokinetics
It is known that acrylamide, a compound related to 1-(2-carbamoylethyl)-6-indolecarboxylic acid, is readily soluble in water and can be rapidly absorbed in the body as well as rapidly distributed in various tissues .
Result of Action
It is known that indole derivatives can have a variety of effects at the molecular and cellular level, depending on the specific derivative and its target .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Carbamoylethyl)-6-indolecarboxylic acid. For instance, acrylamide, a compound related to 1-(2-Carbamoylethyl)-6-indolecarboxylic acid, is widely found in a variety of fried foods and cigarettes . Therefore, dietary intake and smoking can influence the internal exposure to acrylamide and its metabolites .
Propriétés
IUPAC Name |
1-(3-amino-3-oxopropyl)indole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-11(15)4-6-14-5-3-8-1-2-9(12(16)17)7-10(8)14/h1-3,5,7H,4,6H2,(H2,13,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRATGBBLONTLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Carbamoylethyl)-6-indolecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

